molecular formula C22H36N6 B5632981 1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5632981
M. Wt: 384.6 g/mol
InChI Key: FNSASMASLWKVMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex spiro compounds and imidazo[4,5-c]pyridine derivatives often involves multi-step reactions, including one-step synthesis approaches for efficiency. For instance, Shestopalov et al. (2002) describe a three-component condensation process that offers a convenient one-step synthesis of substituted compounds, demonstrating the potential for synthesizing complex molecules like the one in a single step (Shestopalov, Emeliyanova, Shestopalov, Rodinovskaya, Niazimbetova, & Evans, 2002).

Molecular Structure Analysis

The structural analysis of similar compounds has been conducted through various techniques, including NMR spectroscopy and X-ray diffraction, to determine their conformation and crystal structure. For example, the crystal structure and conformation of tropane-3-spiro-4'(5')-imidazolines have been studied, providing insights into the preferred conformations and potential bioactive shapes of these molecules, which can be related to the structure of the compound (Whelan, Iriepa, Gálvez, Orjales, Beriša, Labeaga, García, Uceda, Sanz-Aparicio, & Fonseca, 1995).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds and imidazo[4,5-c]pyridine derivatives can include cross-condensation and cyclization reactions, leading to the formation of various bioactive molecules. These reactions are crucial for the development of compounds with potential physiological activity, as outlined by Shestopalov et al. (2003) in their study on the electrochemical synthesis of spiro compounds, highlighting the regioselectivity and analytical purity of the products (Shestopalov, Emeliyanova, Shestopalov, Rodinovskaya, Niazimbetova, & Evans, 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, can vary significantly based on their structural makeup. Studies like those conducted by Dhanalakshmi et al. (2018), which examine the crystal structure and Hirshfeld surface analysis, provide valuable information on the physical characteristics that can be expected from compounds within this chemical class (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many pyrazole derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the known activities of pyrazole derivatives, it could potentially be explored for use in pharmaceuticals or as a biological probe .

properties

IUPAC Name

1'-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N6/c1-16(2)13-28-9-6-18-20(24-15-23-18)22(28)7-10-27(11-8-22)14-17-12-19(26-25-17)21(3,4)5/h12,15-16H,6-11,13-14H2,1-5H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSASMASLWKVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C(C13CCN(CC3)CC4=CC(=NN4)C(C)(C)C)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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